molecular formula C16H18N4O3 B2778790 (Z)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-nitrophenyl)-2-propen-1-one CAS No. 956792-37-3

(Z)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-nitrophenyl)-2-propen-1-one

Cat. No. B2778790
CAS RN: 956792-37-3
M. Wt: 314.345
InChI Key: OREOIQFVTZZEMH-GDNBJRDFSA-N
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Description

(Z)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-nitrophenyl)-2-propen-1-one is a useful research compound. Its molecular formula is C16H18N4O3 and its molecular weight is 314.345. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-nitrophenyl)-2-propen-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-nitrophenyl)-2-propen-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Helical Twist and Square Planar Complexes

One study focused on a compound closely related to the one of interest, involving a helically twisted synthetic organic molecule that, upon hydrogenation and methylation, yields complexes with palladium (II). These complexes are notable for their square planar configuration and discernible helical twists. This research highlights the potential of such compounds in developing novel metal complexes with unique geometrical properties, relevant for catalysis and material science applications (Drew et al., 2007).

Structural Diversity through Alkylation and Ring Closure

Another investigation demonstrated the use of a ketonic Mannich base derived from a related compound for generating a structurally diverse library of compounds through alkylation and ring closure reactions. This research showcases the compound's utility in synthetic organic chemistry, particularly in creating a wide array of heterocyclic compounds with potential applications in drug discovery and development (Roman, 2013).

Antibacterial Activity of Metal Complexes

Further research into metal complexes of compounds similar to the one of interest has revealed antibacterial properties. Specifically, copper (II), cobalt (II), and nickel (II) complexes have been synthesized and shown to exhibit enhanced antimicrobial activity compared to the free ligand. This suggests potential applications in developing new antibacterial agents and contributes to the ongoing search for novel antimicrobial compounds (Tharmaraj et al., 2009).

Synthesis and Theoretical Studies

Another study focused on the synthesis and characterization of novel pyranopyrazoles, providing insight into their electronic structures through theoretical studies. This research underscores the compound's relevance in the field of molecular electronics and organic semiconductors, where understanding the electronic properties is crucial for designing materials with specific functionalities (Al-Amiery et al., 2012).

properties

IUPAC Name

(Z)-3-(dimethylamino)-2-(3,5-dimethylpyrazol-1-yl)-1-(3-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-11-8-12(2)19(17-11)15(10-18(3)4)16(21)13-6-5-7-14(9-13)20(22)23/h5-10H,1-4H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREOIQFVTZZEMH-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=CN(C)C)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1/C(=C\N(C)C)/C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665982
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(Z)-3-(dimethylamino)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(3-nitrophenyl)-2-propen-1-one

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